2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
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Description
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C29H30N4O2 and its molecular weight is 466.585. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization of Kappa-Opioid Receptor Antagonists
Compounds similar to the specified chemical have been investigated for their high affinity and selectivity towards kappa-opioid receptors (KORs), showing potential for treating depression and addiction disorders. One study detailed the pharmacological profile of a novel KOR antagonist, which demonstrated antidepressant-like efficacy, reduced stress-induced behaviors, and showed potential in treating drug-seeking behaviors, supported by its ability to modulate plasma prolactin levels as a mechanism biomarker (Grimwood et al., 2011).
Metabolic Stability Improvement in Dual Inhibitors
Another research area involves the development of dual inhibitors targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) to enhance metabolic stability. This includes efforts to modify the chemical structure to prevent metabolic deacetylation, a key step in improving the pharmacological profile of these inhibitors (Stec et al., 2011).
Synthesis of Optically Active Compounds
Research has also focused on synthesizing optically active compounds for various applications. One study described the synthesis of tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones, showcasing methods to generate enantiopure compounds which could have implications in medicinal chemistry and drug design (Katritzky et al., 2002).
Antimicrobial Activity of Novel Compounds
The antimicrobial properties of novel compounds synthesized from 2-bromo-N-(phenylsulfonyl)acetamide derivatives have been explored, highlighting the potential of these compounds in fighting microbial resistance. The study included computational and experimental analysis to support the antimicrobial efficacy and mechanism of action of these compounds (Fahim & Ismael, 2019).
ACAT-1 Inhibition for Therapeutic Applications
Investigations into acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) inhibitors have identified compounds with enhanced aqueous solubility and oral absorption, suggesting a therapeutic potential for diseases involving ACAT-1 overexpression. The study emphasizes the design and pharmacological evaluation leading to the identification of a clinical candidate for further development (Shibuya et al., 2018).
Properties
IUPAC Name |
2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c1-20(2)33(23-11-5-4-6-12-23)28(35)19-32-26-15-8-7-14-25(26)30-29(32)22-17-27(34)31(18-22)24-13-9-10-21(3)16-24/h4-16,20,22H,17-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEASHVQNYTHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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